5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate
Beschreibung
Chemical Context and Academic Significance of Polycyclic Heteroaromatic Compounds
Polycyclic heteroaromatic compounds are characterized by fused aromatic rings containing heteroatoms such as nitrogen, oxygen, or sulfur. These structural features enable π-π stacking interactions with kinase ATP-binding pockets while providing opportunities for hydrogen bonding and hydrophobic contacts. The academic significance of these compounds lies in their ability to achieve high selectivity for oncogenic kinases, such as FLT3, which are frequently mutated in acute myeloid leukemia (AML).
The integration of heterocyclic moieties, such as pyrimidine and indole, into drug design has revolutionized kinase inhibition strategies. Pyrimidine derivatives serve as ATP-competitive inhibitors, leveraging their planar geometry to occupy the hydrophobic cleft of kinase domains. Indole-containing scaffolds, conversely, contribute to allosteric modulation or stabilization of inactive kinase conformations. These structural principles underpin the development of 5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine; hydrate, which combines multiple heteroaromatic systems for enhanced target engagement.
Structural Complexity and Target Kinase Inhibition in Hematologic Malignancies
The molecular architecture of 5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine; hydrate exemplifies strategic design for kinase inhibition (Table 1).
Table 1. Structural Components and Functional Roles
| Component | Functional Role in Kinase Inhibition |
|---|---|
| Pyrimidine core (5-chloro) | ATP-competitive binding via hydrophobic interactions |
| (3S,5R)-3,5-dimethylpiperazine | Solubility enhancement and hydrogen bonding |
| Cyclopropyl-phenyl group | Conformational restriction for selectivity |
| 6-Methylindole moiety | Allosteric modulation of kinase activation loop |
The stereospecific (3S,5R)-dimethylpiperazine substituent enhances aqueous solubility while participating in hydrogen-bonding interactions with kinase hinge regions. This contrasts with non-stereospecific piperazine derivatives, which demonstrate reduced target affinity due to suboptimal spatial orientation. The cyclopropyl group imposes torsional strain on the phenyl ring, preferentially stabilizing the compound in kinase-binding conformations.
Mechanistic studies of analogous FLT3 inhibitors reveal that indole derivatives disrupt autophosphorylation by occupying a hydrophobic pocket adjacent to the ATP-binding site. Molecular dynamics simulations suggest the 6-methyl group on the indole ring mitigates off-target effects by introducing steric hindrance against non-mutant kinases. These design principles are critical for developing compounds with activity against FLT3-ITD mutations, which drive approximately 30% of AML cases.
Eigenschaften
CAS-Nummer |
2758339-04-5 |
|---|---|
Molekularformel |
C29H35ClN6O |
Molekulargewicht |
519.1 g/mol |
IUPAC-Name |
5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate |
InChI |
InChI=1S/C29H33ClN6.H2O/c1-17-4-7-24-25(12-31-27(24)8-17)28-26(30)13-32-29(35-28)34-23-10-20(9-22(11-23)21-5-6-21)16-36-14-18(2)33-19(3)15-36;/h4,7-13,18-19,21,31,33H,5-6,14-16H2,1-3H3,(H,32,34,35);1H2/t18-,19+; |
InChI-Schlüssel |
ZBXHRUUVJWPXCW-AQDIUKAZSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](N1)C)CC2=CC(=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=C4C=CC(=C5)C)Cl)C6CC6.O |
Kanonische SMILES |
CC1CN(CC(N1)C)CC2=CC(=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=C4C=CC(=C5)C)Cl)C6CC6.O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-diaminopyrimidine.
Indole Attachment: The indole moiety is introduced through a coupling reaction, often using Suzuki or Stille coupling methods.
Piperazine Ring Formation: The piperazine ring is formed through a cyclization reaction, typically involving a diamine precursor.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
The compound exhibits biological activity primarily through its interactions with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. These interactions can modulate biological processes, indicating potential therapeutic applications in fields such as:
- Oncology : The compound may inhibit cancer cell proliferation through targeted action on tumor-associated receptors.
- Neurology : It has potential use in treating neurological disorders by modulating neurotransmitter systems.
Synthesis and Characterization
The synthesis of this compound involves multi-step processes that include various chemical reactions to construct its complex structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the identity and purity of the synthesized compound.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various applications:
- Oncological Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant anti-tumor activity in vitro against specific cancer cell lines.
- Neurological Research : Another research effort indicated that the compound could effectively modulate neurotransmitter release in animal models, suggesting its potential as a treatment for neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 2. Spectral Data Comparison
*Inferred data based on structural analogs. †Predicted values.
Biologische Aktivität
5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate, also known as HM43239, is a small molecule with significant biological activity, particularly as an inhibitor of FLT3 (Fms-like tyrosine kinase 3). This compound has garnered attention in cancer research due to its selective inhibition of both wild-type and mutant forms of FLT3, which are implicated in various hematological malignancies.
| Property | Value |
|---|---|
| Molecular Formula | C29H33ClN6 |
| Molecular Weight | 501.07 g/mol |
| CAS Number | 2569527-64-4 |
| Synonyms | HM43239 |
HM43239 functions primarily as a reversible Type I inhibitor of FLT3. It directly inhibits the kinase activity of FLT3, leading to a decrease in downstream signaling pathways, notably the p-STAT5 and p-ERK pathways. This inhibition is crucial as it affects tumor cell proliferation and differentiation.
1. Inhibition of FLT3
Research indicates that HM43239 effectively inhibits FLT3 activity across various mutations:
- Wild-type FLT3 : Complete inhibition observed.
- FLT3 ITD (Internal Tandem Duplication) Mutants : Significant inhibition noted.
- FLT3 TKD (Tyrosine Kinase Domain) Mutations : Effective inhibition demonstrated.
In vitro studies have shown that HM43239 induces dose-dependent regression of tumor growth in leukemia cell lines expressing these FLT3 mutations .
2. Additional Targets
Beyond FLT3, HM43239 has been reported to inhibit other kinases involved in oncogenic signaling:
- SYK (Spleen Tyrosine Kinase)
- JAK1/2 (Janus Kinases)
- TAK1 (Transforming Growth Factor Beta Activated Kinase 1)
This multi-target inhibition suggests a broad potential for therapeutic applications in oncology .
Case Study 1: Efficacy in Leukemia Models
A study published in Blood Cancer Journal demonstrated that HM43239 significantly reduced cell proliferation in both FLT3 wild-type and mutant leukemia models. The compound was administered at varying doses, leading to notable tumor size reduction and improved survival rates in treated mice compared to controls .
Case Study 2: Synergistic Effects with Other Agents
In combination therapy studies, HM43239 showed enhanced efficacy when used alongside other targeted therapies. For instance, when combined with JAK inhibitors, there was a marked increase in apoptosis among leukemia cells harboring FLT3 mutations, suggesting potential for combinatorial treatment strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
